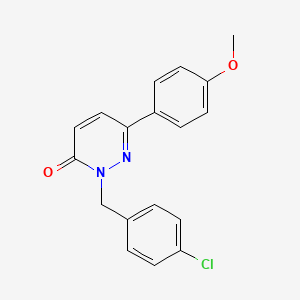

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNCEBDKTCZKRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-chlorobenzyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable leaving groups and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Common techniques include:

Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, aryl halides, and various catalysts (e.g., palladium, copper) are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound with a pyridazinone core substituted with a 4-chlorobenzyl group at the 2-position and a 4-methoxyphenyl group at the 6-position. It is investigated in various fields for its potential biological and pharmacological activities.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

- It is a structural element in ligands that bind to bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .

Biology

- It is investigated for potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Derivatives exhibit anti-inflammatory and analgesic properties and can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which reduces the production of inflammatory mediators.

Medicine

- It is explored for potential therapeutic applications and as a lead compound for drug development.

- The pyridazine ring, found in this compound, has unique physicochemical properties, such as weak basicity and a high dipole moment, making it advantageous in drug design .

- It may modulate enzyme activity, bind to specific receptors, and trigger downstream signaling events. The compound may also intercalate into DNA, affecting gene expression and cellular functions.

Industry

- It is utilized in producing specialty chemicals and materials with specific properties.

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has a molecular formula of C18H14ClN2O2 and a molecular weight of 344.77 g/mol. The compound's biological activity is attributed to several mechanisms:

- Enzyme Inhibition It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Interaction It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

- DNA Intercalation There is potential for the compound to intercalate into DNA, affecting gene expression and cellular functions.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling events.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

Position 2 modifications significantly impact physicochemical and pharmacological properties:

- 2-Phenyl derivatives (e.g., 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one, ): The phenyl group at position 2 results in lower synthetic yield (29.3%) compared to the target compound’s 93%, suggesting that bulkier substituents (e.g., 4-chlorobenzyl) may stabilize intermediates or reduce side reactions .

- the target’s crystalline solid form) .

- Halogenated benzyl groups (e.g., 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, ): Bromo and fluoro substituents increase molecular weight (MW = 397.2 g/mol) and may alter binding affinity in biological systems compared to the chloro group .

Substituent Variations at Position 6

The 4-methoxyphenyl group at position 6 provides electron-donating effects, contrasting with other substituents:

- 6-Methyl derivatives (e.g., 4-[(4-methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one, ): Methyl groups enhance lipophilicity but may reduce hydrogen-bonding capacity, affecting solubility and target engagement .

Ring Saturation Effects

- 4,5-Dihydropyridazinones (e.g., 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, ): Partial saturation of the pyridazinone ring increases conformational flexibility, as evidenced by Hirshfeld surface analyses, but reduces aromaticity, which may diminish π-π stacking interactions in biological targets .

- Anti-inflammatory activity (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, ): Dihydro derivatives exhibit potent anti-inflammatory effects (IC₅₀ = 11.6 μM), suggesting that saturation modulates bioactivity independently of substituent effects .

Pharmacological Activity Comparisons

Limited pharmacological data are available for the target compound. However, structural analogs provide insights:

- DYRK1A inhibition (): Methyl and amino substituents at position 6 correlate with kinase inhibitory activity, though low yields (20%) in such derivatives limit practical utility .

Data Tables

Table 2: Pharmacological Profiles

Biological Activity

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its structure features a pyridazinone core with substitutions that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C18H14ClN2O2

- Molecular Weight : 344.77 g/mol

- CAS Number : 923076-64-6

The biological activity of 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of pro-inflammatory mediators.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

- DNA Intercalation : There is potential for the compound to intercalate into DNA, affecting gene expression and cellular functions.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated that it effectively inhibits COX and LOX enzymes, leading to reduced production of inflammatory mediators.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may possess efficacy against various bacterial strains, making it a candidate for further exploration in treating infections.

Anticancer Activity

Recent investigations into the anticancer potential of 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one have shown promising results. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent .

Study on Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C18H14ClN2O2 |

| Molecular Weight | 344.77 g/mol |

| CAS Number | 923076-64-6 |

| Anti-inflammatory IC50 | TBD (To be determined) |

| Antimicrobial MIC | TBD (To be determined) |

| Anticancer IC50 | TBD (To be determined) |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions between hydrazine derivatives and ketones/esters. A common approach involves reacting 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aldehyde derivatives (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). The mixture is stirred overnight at room temperature, acidified with HCl, and purified via recrystallization (90% ethanol yields 70–87% purity) . Optimization factors include:

- Solvent choice : Ethanol balances reactivity and solubility; dimethylformamide (DMF) may accelerate rates but requires higher temperatures.

- Catalysts : Base catalysts (e.g., NaOEt) enhance nucleophilic attack.

- Temperature : Room temperature minimizes side reactions like over-oxidation.

Advanced: How can structural contradictions in biological activity data for pyridazinone derivatives be systematically analyzed?

Answer:

Contradictions often arise from substituent effects, assay variability, or target promiscuity. Methodological strategies include:

- Comparative SAR studies : Compare analogs (e.g., 2-(3,4-difluorophenyl) derivatives with COX-2 selectivity vs. 4,5-dichloro analogs with anti-inflammatory properties) to isolate substituent contributions .

- Dose-response profiling : Use IC50/EC50 curves to differentiate potency from assay noise.

- Structural validation : X-ray crystallography (e.g., bond lengths, Hirshfeld surface analysis) confirms conformational stability and intermolecular interactions (e.g., hydrogen bonding) that may affect activity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Spectroscopy :

- NMR : - and -NMR confirm substituent positions (e.g., δ 3.87 ppm for methoxy groups) .

- IR : C=O stretches (~1659 cm) validate the pyridazinone core .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies).

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 340.80 g/mol) .

Advanced: What mechanistic insights guide the design of target-specific pyridazinone derivatives?

Answer:

- Enzyme inhibition : For anti-inflammatory activity, focus on cyclooxygenase (COX) isoform selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket, guided by substituent bulk/electrostatics .

- Receptor modulation : Fluorine or chlorine atoms enhance binding to aryl hydrocarbon receptors (AhR) or G-protein-coupled receptors (GPCRs) via halogen bonding.

- Kinase inhibition : Pyridazinones like AS1940477 (a p38 MAPK inhibitor) demonstrate that fused heterocycles (e.g., pyrazolo-pyrimidines) improve kinase selectivity .

Basic: How do substituents (e.g., chlorobenzyl vs. methoxyphenyl) influence physicochemical properties?

Answer:

- Solubility : Methoxy groups increase hydrophilicity (logP reduction), while chlorobenzyl enhances lipophilicity (critical for membrane penetration).

- Reactivity : Electron-withdrawing Cl groups activate the pyridazinone ring for nucleophilic substitution, whereas methoxy donors stabilize resonance structures .

- Stability : Chlorine substituents resist metabolic oxidation, extending half-life in vitro .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

- Molecular docking : Software like Schrödinger Suite or MOE models interactions with COX-2 or kinases. Focus on π-π stacking (aromatic substituents) and hydrogen bonds (pyridazinone carbonyl) .

- MD simulations : GROMACS assesses binding stability over time (e.g., RMSD < 2 Å over 100 ns).

- QSAR models : Train algorithms on bioactivity datasets to predict IC50 values for novel analogs .

Basic: What in vitro assay design principles ensure reliable evaluation of bioactivity?

Answer:

- Cell lines : Use COX-2-overexpressing cells (e.g., RAW 264.7 macrophages) for anti-inflammatory studies.

- Controls : Include indomethacin (COX inhibitor) and vehicle controls to validate assay specificity.

- Concentration range : Test 0.1–100 µM to capture full dose-response dynamics .

Advanced: How do crystallographic techniques resolve intermolecular interaction ambiguities?

Answer:

- X-ray diffraction : Resolve bond lengths (e.g., N1–N2 = 1.34 Å) and angles to confirm tautomeric forms.

- Hirshfeld analysis : Quantify hydrogen-bond contributions (e.g., O···H contacts >25% indicate strong polar interactions) .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetone) to identify dominant packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.